Methyl 5-bromo-6-isopropoxypicolinate
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Overview
Description
Methyl 5-bromo-6-isopropoxypicolinate is a chemical compound characterized by its bromine and isopropoxy functional groups attached to a pyridine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-bromopicolinic acid or its derivatives.
Reaction Steps: The key steps involve the introduction of the isopropoxy group at the 6-position of the pyridine ring. This can be achieved through nucleophilic substitution reactions.
Conditions: The reactions are usually carried out under anhydrous conditions with a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods:
Scale-Up: The industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in different structural isomers.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) and reaction conditions like refluxing in DMF are employed.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Hydrogenated derivatives of the original compound.
Substitution Products: Compounds with different substituents replacing the bromine atom.
Scientific Research Applications
Chemistry: Methyl 5-bromo-6-isopropoxypicolinate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The bromine atom can interact with biological macromolecules, while the isopropoxy group can influence the compound's solubility and reactivity. The exact mechanism depends on the context of its application, such as in drug design or chemical synthesis.
Comparison with Similar Compounds
Methyl 5-bromopicolinate: Similar structure but lacks the isopropoxy group.
Methyl 5-bromo-6-cyanopicolinate: Contains a cyano group instead of isopropoxy.
Methyl 5-bromo-2-iodobenzoate: Different positions of substituents on the benzene ring.
Uniqueness: Methyl 5-bromo-6-isopropoxypicolinate stands out due to its specific combination of functional groups, which can lead to unique reactivity and applications compared to its analogs.
Properties
Molecular Formula |
C10H12BrNO3 |
---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
methyl 5-bromo-6-propan-2-yloxypyridine-2-carboxylate |
InChI |
InChI=1S/C10H12BrNO3/c1-6(2)15-9-7(11)4-5-8(12-9)10(13)14-3/h4-6H,1-3H3 |
InChI Key |
HQMLOIXAJKOYHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=N1)C(=O)OC)Br |
Origin of Product |
United States |
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